molecular formula C19H21N5O4 B2588126 N-(2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)cyclopropanecarboxamide CAS No. 1021099-15-9

N-(2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)cyclopropanecarboxamide

Cat. No.: B2588126
CAS No.: 1021099-15-9
M. Wt: 383.408
InChI Key: CQPQPYZZOVNHPP-UHFFFAOYSA-N
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Description

N-(2-((3-(3,4-Dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)cyclopropanecarboxamide is a sophisticated synthetic compound designed for advanced pharmacological and biochemical research. Its molecular architecture integrates a [1,2,4]triazolo[4,3-b]pyridazine core, a privileged structure in medicinal chemistry known for its diverse biological activities. The scaffold is further functionalized with a 3,4-dimethoxyphenyl moiety at the 3-position, a feature common in compounds that interact with neurological targets, and a flexible ethoxy linker at the 6-position that connects to a cyclopropanecarboxamide group. This specific amide substitution is a critical design element, potentially enhancing the molecule's metabolic stability and influencing its binding affinity and selectivity profile. Researchers can investigate this molecule as a key candidate for exploring novel mechanisms of action in central nervous system (CNS) disorders. The structural components suggest potential for activity as an acetylcholinesterase (AChE) inhibitor, relevant for Alzheimer's disease research, given that similar dimethoxyphenyl-containing compounds have demonstrated competitive AChE inhibition . Alternatively, its triazolopyridazine core may warrant evaluation in studies focused on anxiolytic or neuroprotective effects. This product is intended for in vitro assay development and high-throughput screening to identify its primary molecular targets, as well as for preliminary in vivo studies in animal models to elucidate its pharmacological properties and therapeutic potential. It is supplied for research purposes only in laboratory settings.

Properties

IUPAC Name

N-[2-[[3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy]ethyl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O4/c1-26-14-6-5-13(11-15(14)27-2)18-22-21-16-7-8-17(23-24(16)18)28-10-9-20-19(25)12-3-4-12/h5-8,11-12H,3-4,9-10H2,1-2H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQPQPYZZOVNHPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN=C3N2N=C(C=C3)OCCNC(=O)C4CC4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)cyclopropanecarboxamide is a complex organic compound that has gained attention for its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C21H25N5O3
  • Molar Mass : 393.46 g/mol

The compound features a triazolo-pyridazine core integrated with a dimethoxyphenyl group and a cyclopropanecarboxamide moiety. This unique structure is believed to contribute to its diverse biological activities.

Antimicrobial Activity

Recent studies have shown that compounds similar to this compound exhibit significant antimicrobial properties. For instance:

  • Study Findings : Compounds with similar structural features demonstrated moderate to significant antibacterial and antifungal activities against various pathogens including Staphylococcus aureus and Candida albicans .
PathogenActivity Level
Staphylococcus aureusModerate
Escherichia coliSignificant
Candida albicansModerate

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit key enzymes involved in various biological pathways:

  • Cholinesterase Inhibition : A related compound showed promising inhibition of butyrylcholinesterase (BChE), with an IC50 value of 46.42 µM . This suggests potential applications in treating conditions like Alzheimer's disease.

The mechanism through which this compound exerts its effects may involve:

  • Receptor Modulation : The triazolopyridazine core may interact with specific receptors or enzymes, modulating their activity.
  • Hydrophobic Interactions : The dimethoxyphenyl group enhances binding affinity to target sites through hydrophobic interactions.
  • Stability and Solubility : The overall structure contributes to the compound's solubility in biological systems, facilitating its bioavailability.

Study on Anticancer Properties

A study investigating the anticancer potential of structurally related compounds revealed that they induced apoptosis in cancer cell lines by activating caspase pathways. The findings suggested that modifications in the molecular structure could enhance efficacy against specific cancer types.

Neuroprotective Effects

Another study highlighted the neuroprotective effects of similar compounds in models of neurodegeneration. These compounds were found to reduce oxidative stress markers and improve cognitive function in animal models.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Heterocyclic Systems

The triazolo-pyridazine core distinguishes this compound from analogs with alternative heterocycles. For example:

  • Triazolo vs. Imidazo Systems: Compounds like diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate () exhibit imidazo-pyridine cores, which lack the pyridazine ring’s nitrogen-rich structure. This difference may alter electron distribution and binding affinity in biological targets.
  • Pyridazine vs.

Substituent Effects

  • Methoxy vs. Nitro Groups : The 3,4-dimethoxyphenyl group contrasts with nitro-substituted aryl rings (e.g., nitroimidazole derivatives in ). Nitro groups are associated with antimycobacterial activity but may introduce toxicity, whereas methoxy groups improve solubility and reduce oxidative stress .
  • Amide Side Chains : The cyclopropanecarboxamide side chain differs from pesticide-related amides like N-(3,4-dichlorophenyl)propanamide (propanil, ). Chlorinated aryl groups in pesticides enhance hydrophobicity for membrane penetration, while the cyclopropane here may optimize steric effects for target selectivity.

Data Tables

Table 1: Structural and Functional Comparison

Compound Class Core Structure Key Substituents Biological Activity Reference
Triazolo-pyridazine (Target) Triazolo[4,3-b]pyridazine 3,4-dimethoxyphenyl, cyclopropanecarboxamide Hypothesized kinase inhibition N/A
Nitroimidazole Imidazole Nitroaryl Antimycobacterial
Pesticide Amides Benzamide 3,4-dichlorophenyl Herbicidal

Table 2: Substituent Impact on Activity

Substituent Type Example Compound Effect on Activity
Nitro (electron-withdrawing) Nitrothiophen derivatives () Enhanced antimycobacterial activity
Methoxy (electron-donating) Target compound Improved solubility/stability
Chloro (hydrophobic) Propanil () Membrane penetration

Methodological Considerations in Similarity Assessment

As noted in , structural similarity metrics (e.g., Tanimoto coefficients, fingerprint-based methods) prioritize core scaffolds and functional groups. The target compound’s triazolo-pyridazine core and methoxy/amide substituents would classify it as distinct from nitroheterocycles or chlorinated amides, underscoring the need for context-dependent similarity criteria in virtual screening .

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